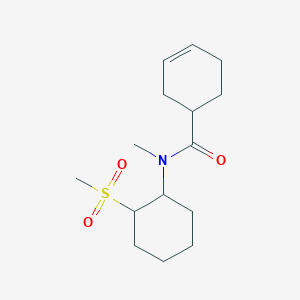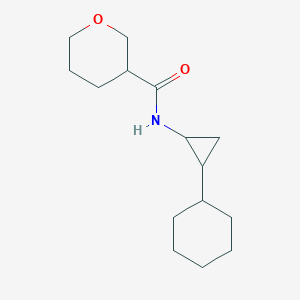
N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide, also known as MEM or MEMantine, is a drug that has been extensively studied for its potential therapeutic use in various neurological disorders. MEM is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that has shown promise in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Wirkmechanismus
N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide acts as an uncompetitive NMDA receptor antagonist, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding reduces the activity of the NMDA receptor, which is involved in learning and memory processes. By reducing the activity of the NMDA receptor, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide can improve cognitive function and reduce the progression of neurological disorders.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In Alzheimer's disease, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been shown to reduce the loss of dopaminergic neurons, which are involved in motor function. In multiple sclerosis, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which contribute to the progression of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide in lab experiments is its specificity for the NMDA receptor, which allows researchers to investigate the role of this receptor in various neurological disorders. Another advantage is its ability to cross the blood-brain barrier, which allows it to target the brain directly. However, one limitation of N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide is its potential toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide. One direction is to investigate its potential use in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to investigate its potential use in combination with other drugs, such as cholinesterase inhibitors, for the treatment of Alzheimer's disease. Additionally, researchers can investigate the potential use of N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide in combination with non-pharmacological interventions, such as exercise and cognitive training, for the treatment of neurological disorders.
Conclusion:
In conclusion, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide is a drug that has shown promise in the treatment of various neurological disorders. Its specificity for the NMDA receptor and ability to cross the blood-brain barrier make it a valuable tool for investigating the role of this receptor in neurological function. While there are limitations to its use in lab experiments, there are many future directions for research on N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide that could lead to new treatments for neurological disorders.
Synthesemethoden
The synthesis of N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide involves the reaction of 2-methylsulfonylcyclohexanone and N-methylcyclohexylamine in the presence of a catalyst. The resulting product is then reacted with ethyl chloroformate to form N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide. This synthesis method has been optimized to produce high yields of N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been extensively studied for its potential therapeutic use in various neurological disorders. In Alzheimer's disease, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been shown to improve cognitive function and slow the progression of the disease. In Parkinson's disease, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been shown to improve motor function and reduce the risk of falls. In multiple sclerosis, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been shown to reduce inflammation and improve neurological function.
Eigenschaften
IUPAC Name |
N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-16(15(17)12-8-4-3-5-9-12)13-10-6-7-11-14(13)20(2,18)19/h3-4,12-14H,5-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVURVJYJUJNFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1S(=O)(=O)C)C(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(benzenesulfinyl)ethyl]-2-(2,6-dimethylanilino)acetamide](/img/structure/B7592541.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide](/img/structure/B7592544.png)

![2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide](/img/structure/B7592550.png)
![(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)


![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7592578.png)




![N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B7592638.png)